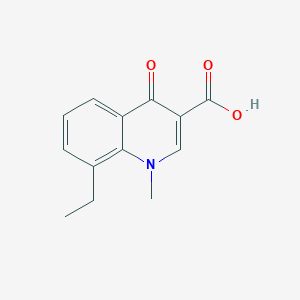

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

- 1-Methyl group: Positioned at the nitrogen atom of the quinoline ring, this substituent influences steric and electronic properties.

- 8-Ethyl group: A hydrophobic alkyl chain at the C8 position, which may enhance lipophilicity compared to halogenated or polar substituents.

- Carboxylic acid at C3: A critical moiety for binding to bacterial DNA gyrase or topoisomerase IV, common in fluoroquinolone antibiotics.

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

8-ethyl-1-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-3-8-5-4-6-9-11(8)14(2)7-10(12(9)15)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) |

InChI Key |

PIMZPMFFSCUHHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=CN2C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and oxidation steps. One common method includes the use of ethyl acetoacetate and aniline derivatives under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide, alkyl halides, and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a comparative study of quinoline derivatives, this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent against bacterial infections .

Anticancer Potential

The compound also shows promising anticancer activity. In vitro studies indicate that it inhibits the proliferation of cancer cell lines without exhibiting cytotoxic effects on normal cells. This selectivity suggests a favorable therapeutic window for further development. Mechanistic studies have indicated that it may act through enzyme inhibition pathways critical for cancer progression .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against several pathogens. The results indicated a significant inhibitory effect on bacterial growth with an MIC value comparable to conventional antibiotics. This highlights its potential use in treating bacterial infections .

Anticancer Activity Investigation

A separate investigation focused on the anticancer properties of this compound involved testing against multiple cancer cell lines. The results revealed effective inhibition of cell proliferation at concentrations that were not toxic to normal cells. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .

Mechanism of Action

The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and biological implications:

Key Observations:

- Cyclopropyl: Enhances penetration into bacterial cells and stability against metabolic degradation .

R8 Substituents :

- R7 Substituents: Piperazinyl: Critical for Gram-negative activity; its absence in the target compound may limit efficacy against Pseudomonas aeruginosa or Escherichia coli .

Antibacterial Activity

- Fluoroquinolones with R6 = F (e.g., ): Exhibit MIC values as low as 0.39 µg/mL against Staphylococcus aureus and Bacillus subtilis .

- Non-fluorinated quinolones: Typically show reduced activity due to weaker enzyme binding. The target’s lack of R6 fluorine may limit potency .

- 8-Halogenated derivatives : Compounds like 8-chloro or 8-bromo derivatives demonstrate enhanced activity against resistant strains, whereas alkyl groups (ethyl, isopropyl) may prioritize Gram-positive targets .

Physicochemical Properties

- Acid Dissociation (pKa) : The C3 carboxylic acid (pKa ~6) ensures ionization at physiological pH, facilitating bacterial uptake. Substituents at R8 (e.g., ethyl vs. Cl) modulate electron density and ionization .

Biological Activity

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 1315347-60-4) is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is . It features a quinoline backbone with a carboxylic acid functional group at the 3-position and a keto group at the 4-position. The compound's structure is significant for its biological activity, particularly in terms of receptor interactions and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the hydrolysis of ethyl derivatives under basic conditions. For example, one method includes dissolving ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate in tetrahydrofuran (THF) and treating it with lithium hydroxide at elevated temperatures to yield the desired acid with high purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, compounds synthesized from similar quinoline structures showed strong activity against MCF-7 cells when evaluated using the MTT assay .

Table 1: Anticancer Activity of Quinoline Derivatives

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown promising antimicrobial activity. Studies indicate that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis, similar to fluoroquinolones .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Ciprofloxacin | E. coli | 0.5 µg/mL | |

| Compound X | S. aureus | TBD |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of topoisomerases or other key enzymes in cancer cell proliferation and bacterial replication.

Case Studies

Several case studies have explored the therapeutic potential of quinoline derivatives:

- Study on MCF-7 Cells : A recent study assessed the cytotoxic effects of various synthesized quinoline derivatives on MCF-7 cells. The results indicated that modifications to the quinoline structure significantly enhanced anticancer activity compared to standard treatments like Doxorubicin .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of these compounds against resistant strains of bacteria. The study found that specific modifications led to increased efficacy against multi-drug resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 4-oxo-quinoline-3-carboxylic acids are prepared by reacting substituted anilines with triethyl methanetricarboxylate under reflux conditions. Ethanol or diphenyl ether is often used as a solvent, with reaction temperatures ranging from 70°C to boiling conditions (99% yield reported in some cases) . Key factors affecting yield include solvent polarity, reaction time, and the presence of substituents on the aniline precursor. Purity optimization may require post-synthetic hydrolysis (e.g., 10% NaOH in methanol) to remove ester byproducts .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related quinolones like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Complementary techniques include:

- NMR : - and -NMR to confirm substituent positions (e.g., ethyl and methyl groups) and aromatic proton environments.

- IR Spectroscopy : Detection of carbonyl (C=O) stretches near 1700 cm and carboxylic acid O-H stretches (~2500-3000 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What is the role of substituents (e.g., ethyl, methyl, fluorine) on the antibacterial activity of 4-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Substituents at the 1-, 7-, and 8-positions significantly modulate activity. For instance:

- 1-Cyclopropyl groups enhance gram-negative bacterial targeting by improving DNA gyrase binding .

- Fluorine at C-6/C-8 increases lipophilicity and membrane penetration, as seen in fluoroquinolones like ciprofloxacin .

- Ethyl/methyl groups at C-8 may reduce cytotoxicity while maintaining potency, but their steric effects require empirical validation via MIC (Minimum Inhibitory Concentration) assays against resistant E. coli or S. aureus strains .

Q. How can conflicting data on the hydrolytic stability of 4-oxo-quinoline-3-carboxylate esters be resolved?

- Methodological Answer : Stability discrepancies often arise from reaction conditions. For example:

- Ethyl esters hydrolyze rapidly under basic conditions (e.g., NaOH/MeOH), but stability in acidic or neutral buffers varies with substituents.

- Contradictory reports on degradation rates (e.g., 24–72 h in ethanolic NaHCO at 70–80°C ) can be addressed by kinetic studies using HPLC to track ester-to-acid conversion. Adjusting pH, temperature, or using protecting groups (e.g., tert-butyl esters) may stabilize intermediates .

Q. What strategies improve the scalability of 4-oxo-quinoline-3-carboxylic acid synthesis while minimizing impurities?

- Methodological Answer : Industrial-scale synthesis requires:

- Green chemistry principles : Replacing diphenyl ether with safer solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- HPLC monitoring : Detecting and quantifying byproducts like 4-hydroxy-1,2-dihydroquinolin-2-ones (2.4–5.6% in lab-scale reactions) .

- Catalytic optimization : Using KI or triethylamine to enhance cyclocondensation efficiency, as shown in the synthesis of pyrido[2,3-f]quinoxalines .

Q. How do 4-oxo-quinoline-3-carboxylic acid derivatives interact with non-bacterial targets (e.g., antitumor or anti-inflammatory pathways)?

- Methodological Answer : Derivatives like 8-amino-7-(2,4-dimethoxyphenylamino)-substituted quinolones exhibit antitumor activity via topoisomerase II inhibition . In vitro assays (e.g., MTT on cancer cell lines) and molecular docking studies can identify structure-activity relationships. For anti-inflammatory activity, COX-2 inhibition assays and IL-6/IL-1β ELISA are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.